molecular formula C3H2Br2N2O B055451 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole CAS No. 121562-13-8

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole

Cat. No. B055451
M. Wt: 241.87 g/mol
InChI Key: TWKMZSDPRBTXPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of aromatic acids via esterification, ammonolysis, and cyclization. The synthesis process aims to introduce functional groups that contribute to the compound's bioactivity and chemical properties. One approach to synthesizing derivatives involves the reaction of compounds with 2-cyano-4'-bromomethyl biphenyl, yielding novel compounds with potent bioactivities (Xiang Jian-nan, 2009).

Scientific Research Applications

  • Deoxygenative Coupling Reactions : The reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide and dimethylformamide at high temperatures leads to the formation of 3-dimethylamino- and 3-dimethylaminomethyleneamino-5-phenyl-1,2,4-oxadiazole, demonstrating a new deoxygenative coupling reaction (Choi et al., 1982).

  • Synthesis of Novel Bioactive Compounds : A series of novel 1,3,4-oxadiazole-2-thione derivatives, showing potent bioactivities, were synthesized from aromatic acids. This involved reactions with 2-cyano-4'-bromomethyl biphenyl (Xiang Jian-nan, 2009).

  • Antimicrobial and Antileishmanial Activities : The synthesis and characterization of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one revealed its low effectiveness against certain bacterial species but high antileishmanial activity (Ustabaş et al., 2020).

  • Design and Synthesis of Benzofuran-Oxadiazole Hybrids : Benzofuran-oxadiazole hybrids were designed and synthesized, showing antimicrobial activity. The key intermediate, 5-bromo-N'-hydroxybenzofuran-2-carboxamidine, was prepared from 5-bromobenzofuran-2-carboxylic acid (Sanjeeva et al., 2021).

  • Synthesis of Difluoromethylene-Containing Compounds : The reaction of 5-(difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds yielded difluoromethylenated 1,2,4-oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans (Yang et al., 2007).

  • Synthesis of Substituted 1,3,4-Oxadiazole Derivatives : New 1,3,4-oxadiazole derivatives with a 6-bromonaphthalene moiety were synthesized and showed antimicrobial activities (Mayekar et al., 2010).

  • Formation of Arylamino-Oxadiazoles : Arylamidoximes reacted with ethoxycarbonylmethylene(triphenyl)phosphorane to unexpectedly form 3-aryl-5-arylamino-1,2,4-oxadiazoles, suggesting aryl cyanide oxides as intermediates (Nicolaides et al., 2004).

  • Biological Evaluation of 1,3,4-Oxadiazole Derivatives : A new series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their biological activities, including inhibition of butyrylcholinesterase enzyme and potential for treating various diseases (Khalid et al., 2016).

properties

IUPAC Name

3-bromo-5-(bromomethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Br2N2O/c4-1-2-6-3(5)7-8-2/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKMZSDPRBTXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NO1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616220
Record name 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole

CAS RN

121562-13-8
Record name 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Elipilla, A Kandru - academia.edu
Cathepsin D is a lysosomal protein belongs to aspartic protease family. Over expression of this protein is observed in certain pathological conditions like apoptosis, Alzheimer’s disease, …
Number of citations: 0 www.academia.edu

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